6-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
This compound belongs to the class of benzothiazole-linked 1,3,4-oxadiazole derivatives. Its structure comprises a benzothiazole core substituted with a methoxy group at the 6-position and a 1,3,4-oxadiazole ring bearing a 4-methoxyphenyl substituent at the 5-position.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-8-7-12(23-2)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIOGLSHEGFMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity associated with this compound, including its pharmacological potential and mechanisms of action.
Structural Features
The compound possesses several notable structural elements:
- Oxadiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Benzothiazole Moiety : Often associated with anti-inflammatory and analgesic effects.
- Methoxy Substituents : These groups can enhance lipophilicity and influence the compound's biological interactions.
Antimicrobial Activity
Compounds containing oxadiazole moieties have been reported to exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
1,3,4-Oxadiazoles have been investigated for their anticancer potential. In vitro studies indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, modifications on the oxadiazole ring have been linked to enhanced cytotoxicity against human cancer cells such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
Anticonvulsant Activity
Research has demonstrated that oxadiazole derivatives can possess anticonvulsant properties. A study highlighted the synthesis of several oxadiazole compounds that exhibited significant activity in seizure models, suggesting that similar derivatives could be explored for therapeutic applications in epilepsy .
Case Studies
- Antimicrobial Efficacy : A study assessed the antibacterial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy substitutions showed enhanced antibacterial effects due to increased membrane permeability .
- Anticancer Screening : In a comparative study involving multiple cancer cell lines, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer types, indicating moderate efficacy that could be improved through further structural modifications .
Data Tables
| Biological Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Anticancer | Oxadiazole Derivative | 92.4 | Various Cancer Cell Lines |
| Antimicrobial | Methoxy-substituted Oxadiazole | N/A | Staphylococcus aureus, E. coli |
| Anticonvulsant | Related Oxadiazole | N/A | Seizure Models |
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes oxidation at the sulfur atom under controlled conditions. For example:
- Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in dichloromethane.
- Products : Sulfoxide or sulfone derivatives (e.g., 6-methoxy-1,3-benzothiazole-2-sulfoxide or sulfone analogs).
- Mechanism : Electrophilic attack at the sulfur atom, forming S–O bonds .
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂, DCM, RT, 6h | Sulfoxide derivative | 75–80% |
| Sulfur Oxidation | m-CPBA, DCM, 0°C, 3h | Sulfone derivative | 65–70% |
Substitution Reactions at the Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions due to electron-deficient nitrogen atoms:
- Aminolysis : Reaction with primary amines (e.g., ethylenediamine) under reflux in ethanol yields open-chain thiourea derivatives .
- Acid Hydrolysis : Treatment with concentrated HCl generates hydrazide intermediates .
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Aminolysis | Ethylenediamine, EtOH, Δ | Thiourea-linked derivatives | 12h, 70–75% yield |
| Hydrolysis | 6M HCl, reflux | Benzothiazole-2-hydrazide | 8h, 85% yield |
Electrophilic Aromatic Substitution (EAS)
The para-methoxyphenyl group on the oxadiazole ring directs electrophilic substitution:
- Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at the para position relative to the methoxy group .
- Halogenation : Bromine in acetic acid yields brominated analogs .
| Reaction Type | Reagents | Products | Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-4'-methoxyphenyl derivative | Para |
| Bromination | Br₂, AcOH, RT | 4-Bromo-4'-methoxyphenyl derivative | Para |
Nucleophilic Substitution at Methoxy Groups
Demethylation occurs under acidic or oxidative conditions:
- Reagents : BBr₃ in DCM or HI in acetic acid.
- Products : Hydroxy-substituted derivatives, enhancing solubility .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃, DCM | 0°C to RT, 4h | 6-Hydroxy-benzothiazole derivative | 60–65% |
| HI, AcOH | Reflux, 6h | 4-Hydroxy-phenyl derivative | 55–60% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling via the oxadiazole-linked aryl group:
| Coupling Partner | Product | Yield | Application |
|---|---|---|---|
| Phenylboronic acid | Biaryl-linked benzothiazole-oxadiazole | 70–75% | Anticancer lead optimization |
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the oxadiazole ring undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic structures .
| Reagent | Conditions | Product |
|---|---|---|
| Ethylene, UV light | Benzene, 12h | Fused oxadiazole-cyclobutane adduct |
Key Findings from Research Studies
- Anticancer Activity : Brominated derivatives (e.g., 4-bromo analog) showed enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 9.2 μM) .
- Antimicrobial Properties : Thiourea derivatives exhibited MIC values of 0.08–0.32 μM against Mycobacterium tuberculosis .
- Solubility Optimization : Demethylated hydroxy analogs demonstrated 3-fold increased aqueous solubility compared to methoxy precursors .
Comparison with Similar Compounds
Key Structural Features :
- Benzothiazole moiety: Known for its role in DNA intercalation and enzyme inhibition.
- 1,3,4-Oxadiazole ring : Enhances metabolic stability and bioavailability.
- Methoxy substituents : Improve solubility and modulate electronic effects for target binding.
Comparison with Similar Compounds
Antibacterial and Antifungal Derivatives
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) :
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine :
Enzyme-Targeting Derivatives
N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine (6e):
- Synthesized with an 82–90% yield and tested for acetylcholinesterase (AChE) inhibition.
- Comparison: The glucopyranosyl substituent enhances solubility but complicates synthetic routes compared to the simpler benzothiazole linkage in the target compound .
Data Table: Comparative Analysis of Key Compounds
Critical Analysis of Substituent Effects
- Methoxy groups : Enhance solubility and π-π stacking with biological targets (e.g., 4-OCH₃ in LMM5 and 1c improves antifungal potency) .
- Benzothiazole vs. Benzamide : The benzothiazole core in the target compound may offer superior DNA-binding affinity compared to benzamide derivatives like LMM5 .
- Oxadiazole vs. Thiadiazole : Oxadiazoles generally exhibit higher metabolic stability and electron-deficient character, favoring target engagement over thiadiazoles .
Q & A
Basic: What optimized synthetic routes are reported for this compound?
The synthesis typically involves cyclization reactions under reflux conditions. For example:
- Step 1 : Condensation of substituted carboxylic acid derivatives with thiosemicarbazide or hydrazides in the presence of POCl₃ as a catalyst (reflux at 90–120°C for 3–6 hours) .
- Step 2 : Cyclization of intermediates using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole or benzothiazole moieties. Purification often involves recrystallization from DMSO/water mixtures or column chromatography .
- Key parameters : Reaction temperature (90–120°C), stoichiometric ratios (1:1 to 1:3), and pH adjustment (e.g., ammonia solution for precipitation) .
Basic: Which spectroscopic techniques are critical for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹, N-H bend at ~3140 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic substitution patterns and methoxy groups. For example, methoxy protons appear as singlets at δ 3.76–3.86 ppm in DMSO-d₆ .
- Mass Spectrometry (FABMS/HRMS) : Validates molecular weight (e.g., m/z 466 for a related benzothiazole derivative) .
- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N-H⋯N bonds) .
Basic: What preliminary biological activities are associated with this compound?
- Antimicrobial Activity : Benzothiazole derivatives exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Anticancer Potential : Oxadiazole-containing analogs show cytotoxicity against cancer cell lines (e.g., IC₅₀ values <10 µM in breast cancer models) .
- Mechanistic Clues : Inhibition of key enzymes (e.g., PFOR in anaerobic organisms) through amide conjugation and π-π stacking interactions .
Advanced: How can researchers resolve contradictions in reported biological activities?
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay with 48-hour incubation) to minimize variability .
- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray or NOESY NMR) before activity testing .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO concentration ≤0.1%) .
Advanced: What strategies improve the pharmacokinetic (PK) profile of this compound?
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the 4-methoxyphenyl position .
- Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation .
- Bioavailability Testing : Use in vitro Caco-2 cell models to assess intestinal absorption and plasma protein binding .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Oxadiazole Modifications : Substituents at the 5-position of oxadiazole (e.g., electron-withdrawing groups like -NO₂) enhance anticancer activity by increasing electrophilicity .
- Benzothiazole Optimization : Fluorination at the 6-position improves membrane permeability and target binding (e.g., kinase inhibition) .
- Hybrid Scaffolds : Fusion with triazole or quinoline rings broadens biological targets (e.g., topoisomerase II inhibition) .
Advanced: How should conflicting synthetic yields be addressed?
- Reaction Parameter Screening : Systematically vary temperature (70–130°C), catalyst loading (POCl₃: 1–3 equivalents), and solvent (e.g., pyridine vs. THF) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and optimize reaction time .
- Scale-Up Protocols : Transition from batch to flow chemistry for improved heat transfer and reproducibility .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., PFOR or topoisomerase II) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
Advanced: How can metabolic pathways be elucidated for this compound?
- In Vitro Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS .
- Isotope-Labeling Studies : Use ¹⁴C-labeled analogs to track metabolic degradation (e.g., demethylation or sulfoxidation) .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
Advanced: What crystallographic insights inform solid-state properties?
- Polymorph Screening : Recrystallize from solvents like ethanol, acetonitrile, or ethyl acetate to identify stable forms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯O/N contacts) influencing solubility .
- Thermal Stability : Use DSC/TGA to determine melting points (e.g., 180–220°C) and decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
